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Compound of Interest

Compound Name: 6-Amino-5-nitrosouracil

Cat. No.: B044844 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data available for

6-amino-5-nitrosouracil, tailored for researchers, scientists, and professionals in drug

development. The document details available infrared and mass spectrometry data, outlines

general experimental protocols for spectroscopic analysis, and presents logical workflows for

chemical characterization.

Spectroscopic Data
The following sections summarize the available spectroscopic data for 6-amino-5-
nitrosouracil (PubChem CID: 79510).[1] All data is presented in structured tables for clarity

and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest search, specific experimental ¹H and ¹³C NMR data for unsubstituted 6-amino-
5-nitrosouracil are not readily available in the public domain. While related compounds and

derivatives have been characterized by NMR, these spectra would not be identical to the

parent compound.[2]

Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the Fourier-Transform

Infrared (FTIR) spectrum of 6-amino-5-nitrosouracil, obtained via the KBr pellet technique.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3100 Strong, Broad

N-H and O-H stretching (amine

and amide groups, potential

tautomers)

~1710 Strong
C=O stretching (carbonyl

groups of the uracil ring)

~1640 Medium-Strong
N-H bending (scissoring) of the

amino group

~1580 Medium
C=C and C=N stretching of the

pyrimidine ring

~1450 Medium N=O stretching (nitroso group)

Note: The interpretation of the IR spectrum is based on characteristic absorption frequencies of

functional groups and data available for similar molecular structures.

Mass Spectrometry (MS)
Mass spectrometry data for 6-amino-5-nitrosouracil has been reported, typically acquired

through Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Value Reference

Molecular Formula C₄H₄N₄O₃ [1]

Molecular Weight 156.10 g/mol [1]

Monoisotopic Mass 156.02834000 Da [1]

Ionization Method
Electron Ionization (EI) -

common for GC-MS

Major Peak (m/z) 156 (Molecular Ion, [M]⁺)

Note: Detailed fragmentation patterns are not consistently available. The molecular ion peak is

the most significant identifier in the provided data.
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Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic techniques

discussed. These protocols are based on standard laboratory practices for the analysis of

heterocyclic organic compounds.

FTIR Spectroscopy via KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a

solid sample.

Sample and KBr Preparation:

Thoroughly dry spectroscopy-grade KBr in an oven at approximately 100-110 °C for

several hours to remove any absorbed water. Store in a desiccator.

In an agate mortar, grind 1-2 mg of the 6-amino-5-nitrosouracil sample to a very fine

powder.[3]

Mixing:

Add approximately 100-200 mg of the dried KBr to the mortar.[3]

Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture

is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.[4]

Pellet Formation:

Transfer the mixture to a pellet die.

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for

several minutes.[5] This will cause the KBr to "cold-flow" and form a transparent or semi-

transparent disc.

Analysis:

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.
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Acquire a background spectrum using a pure KBr pellet.[3]

Acquire the sample spectrum and ratio it against the background to obtain the final

absorbance/transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a volatile or semi-volatile organic

compound.

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent

such as methanol, acetonitrile, or dichloromethane.[6] The sample must be fully dissolved.

If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary

to increase its volatility.[7]

Transfer the solution to a 1.5 mL GC autosampler vial.[6]

Instrumentation and Analysis:

Gas Chromatograph (GC):

Injector: Set to a temperature that ensures rapid volatilization of the sample without

decomposition (e.g., 250-300 °C).[8]

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate (e.g., 1-2

mL/min).[8]

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl

polysiloxane) is commonly used for separating heterocyclic compounds.[8]

Oven Program: A temperature gradient is typically employed, starting at a low

temperature and ramping up to a higher temperature to elute compounds with different

boiling points (e.g., start at 50 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min).[8]

Mass Spectrometer (MS):
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Ionization Source: Electron Ionization (EI) is standard, typically at 70 eV.

Analyzer: A quadrupole or ion trap analyzer is commonly used.

Detector: Scans a defined mass-to-charge (m/z) range (e.g., 40-500 amu).

Data Analysis:

The total ion chromatogram (TIC) is used to identify the retention time of the compound.

The mass spectrum corresponding to the chromatographic peak is analyzed to determine

the molecular weight and fragmentation pattern, which can be compared against spectral

libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a general protocol for preparing a sample for ¹H and ¹³C NMR analysis.

Sample Preparation:

Weigh an appropriate amount of the sample. For ¹H NMR, 5-10 mg is typical, while for ¹³C

NMR, 20-50 mg may be needed, depending on the spectrometer's sensitivity.[9][10]

Place the sample in a clean, dry vial.

Add approximately 0.5-0.7 mL of a suitable deuterated solvent. For uracil derivatives,

Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often used due to its excellent solvating power for

polar compounds.[9][10]

Ensure the sample is completely dissolved. Vortexing or gentle warming may be applied.

Filtering and Transfer:

If any solid particles remain, filter the solution through a small plug of cotton or glass wool

in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

The final solution height in the tube should be approximately 4-5 cm.[11]

Analysis:
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Cap the NMR tube and wipe the outside clean.

Insert the tube into the spectrometer's spinner turbine and place it in the magnet.

Acquire the NMR spectrum, which involves tuning the probe, locking onto the deuterium

signal of the solvent, shimming the magnetic field to achieve homogeneity, and running the

appropriate pulse sequences for ¹H and ¹³C detection.

Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate common workflows in

spectroscopic analysis and the logical interplay between different techniques for structural

elucidation.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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